N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide
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Overview
Description
N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group and a hydroxybenzohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide typically involves the reaction between salicyl hydrazide and 4-fluoropropiophenone. The reaction is carried out in absolute alcohol with the addition of a few drops of glacial acetic acid. The mixture is stirred at 60°C for several hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound’s fluorophenyl group and hydroxybenzohydrazide moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-fluorophenyl)ethylidene]-2-thiophenecarbohydrazide
- N’-[1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide
- (E)-N’-[1-(4-fluorophenyl)propylidene]-2-hydroxybenzohydrazide
Uniqueness
N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide stands out due to its specific combination of a fluorophenyl group and a hydroxybenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H13FN2O2 |
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Molecular Weight |
272.27 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C15H13FN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-15(20)12-4-8-14(19)9-5-12/h2-9,19H,1H3,(H,18,20)/b17-10+ |
InChI Key |
OBUWEIRBRDQNDL-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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